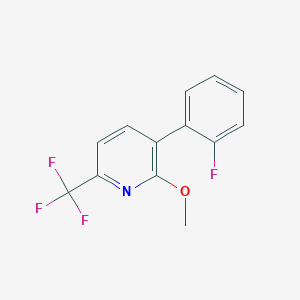

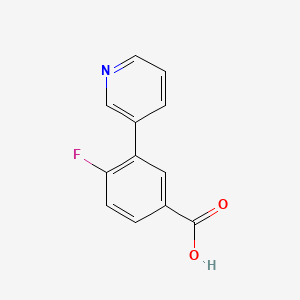

![molecular formula C13H10ClF4N B1391184 3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride CAS No. 1184977-06-7](/img/structure/B1391184.png)

3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride, also known as FTBA, is a novel fluorinated amine that has been gaining attention in the scientific research community due to its wide range of applications. FTBA is a compound that has been used in a variety of fields, including pharmaceuticals, biochemistry, and organic chemistry. This versatile compound has been studied for its ability to act as a catalyst in organic synthesis, a reagent in the synthesis of organic compounds, and a fluorescent dye in biological assays. Furthermore, FTBA has been found to possess a range of biochemical and physiological effects that make it a valuable tool for biomedical research.

科学的研究の応用

Neurokinin-1 Receptor Antagonism

Research shows 3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride (3F4T) as a high-affinity neurokinin-1 receptor antagonist. It has demonstrated effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Synthetic Procedures and Heterocyclic Ring Closure Reactions

3F4T is involved in novel synthetic procedures, including the preparation of β-trichloro- and β-trifluoroacetyl derivatives of enol ethers. These derivatives have been successfully synthesized in high yield, leading to the formation of hydroxylamine hydrochloride cyclocondensation products (Colla et al., 1991).

Synthesis of Novel 4-Fluoro-2H-pyrazol-3-ylamines

3F4T is used in the synthesis of novel 4-fluoro-2H-pyrazol-3-ylamines, involving a reaction with fluoroacetonitrile and sequential ring closure, producing a variety of derivatives with different steric and electronic demands (Cocconcelli et al., 2010).

Reactions with Tris(trifluoromethyl) Compounds

3F4T is part of novel reactions involving o-nitrosobis(trifluoromethyl)hydroxylamine and tris(trifluoromethyl) compounds, leading to various derivatives. These reactions show unique stoichiometry and suggest new pathways in chemical synthesis (Ang & So, 1982).

Recognition of Hydrophilic Amino and N,N-Dimethylamino Compounds

3F4T is recognized by self-assembled aggregates of fluoroalkylated end-capped oligomers. These aggregates can selectively transfer certain compounds from aqueous solutions to organic media, demonstrating potential in the separation and purification processes (Sawada et al., 2000).

Practical Synthesis Applications

3F4T has been synthesized for practical applications, such as in the development of specific imidazol-1-yl compounds. This synthesis involves a series of chemical reactions including N-alkylation and treatment with ammonium acetate in acetic acid (Vaid et al., 2012).

特性

IUPAC Name |

2-fluoro-4-[4-(trifluoromethyl)phenyl]aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4N.ClH/c14-11-7-9(3-6-12(11)18)8-1-4-10(5-2-8)13(15,16)17;/h1-7H,18H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMRIOMFJCDHCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)N)F)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClF4N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。